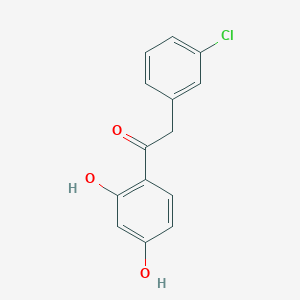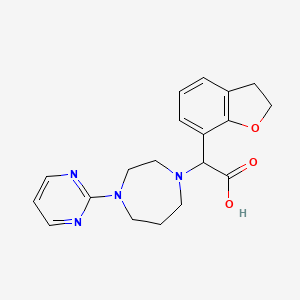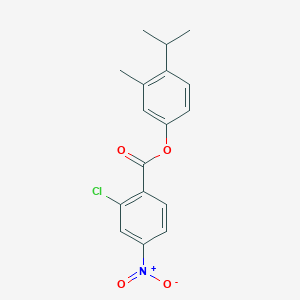![molecular formula C20H19N3O3 B5674107 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)
2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds like 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone, often involves multi-step chemical reactions. These compounds are synthesized through various methods, including copper(II)-catalyzed three-component reactions involving acyl bromide, naphthoquinone, and nitrogen-containing heterocycles such as pyridine or isoquinoline. This process includes sp(2)-C-H difunctionalization followed by intramolecular cyclization and oxidative aromatization to achieve the desired pyridazinone framework (Liu & Sun, 2012).
Molecular Structure Analysis
The molecular structure of 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is characterized by detailed spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. DFT/HSEH1PBE method with 6-311++G(d,p) basis set is often used for the optimized molecular structure and conformational analysis. These studies provide insights into the vibrational frequencies, chemical shift values, and electronic properties, including HOMO–LUMO, MEP, and NBO analyses (Dede, Avcı, & Bahçelī, 2018).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including nucleophilic aromatic substitution processes, which can lead to a variety of polyfunctional systems. The nature of the nucleophile and the substituents attached to the pyridazinone ring significantly affect the regioselectivity of these substitution reactions. This versatility allows for the synthesis of diverse polysubstituted pyridazinone systems, which could be tailored for specific applications (Pattison et al., 2009).
Physical Properties Analysis
The physical properties of 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone and similar compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments. These properties are often determined through experimental studies, including crystallography, to elucidate the compound's solid-state structure and intermolecular interactions, which influence its stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, define the potential applications and handling of 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone. Studies on its metabolism and pharmacological activities, though not the focus here, contribute to understanding its chemical behavior and transformation in biological systems, indicating a complex interplay of various chemical reactions and pathways (Hayashi et al., 1978).
Propriétés
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-6-naphthalen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-8-7-18(17-6-5-15-3-1-2-4-16(15)13-17)21-23(19)14-20(25)22-9-11-26-12-10-22/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOWFVXXSYELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5674039.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol](/img/structure/B5674063.png)
![(1S*,5R*)-6-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674074.png)
![3-[4-(methylthio)-2-oxo-1(2H)-pyrimidinyl]propanoic acid](/img/structure/B5674079.png)
![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)

![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5674103.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5674119.png)